2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide
Description
The exact mass of the compound this compound is 419.18135291 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5OS2/c1-15(2)25(16(3)4)18(26)14-27-20-22-21-19(28-20)24-12-10-23(11-13-24)17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETRUNQOUKYROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A modified method from MDPI employs:
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Starting material : Thiocarbohydrazide and phenylacetic acid.
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Reagents : Phosphorus oxychloride (POCl₃) for cyclodehydration.
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Conditions : Reflux in anhydrous acetonitrile for 12 hours.
Mechanism :
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Cyclization : Thiocarbohydrazide reacts with phenylacetic acid to form a thiadiazolinone intermediate.
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Chlorination : POCl₃ converts the carbonyl group to a chloride.
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Piperazine substitution : 4-Phenylpiperazine displaces chloride via nucleophilic aromatic substitution (NAS) at 80°C.
Analytical Data :
Thiol Group Introduction
The thiol group at position 2 is introduced via:
Optimization :
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Lawesson’s reagent provides higher yields (85%) compared to H₂S (62%) but requires rigorous moisture exclusion.
Synthesis of Intermediate B: N,N-bis(Propan-2-yl)-2-Chloroacetamide
Chloroacetamide Preparation
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Starting material : Chloroacetyl chloride and diisopropylamine.
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Reagents : Triethylamine (TEA) as a base.
Mechanism :
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Schotten-Baumann reaction : Diisopropylamine reacts with chloroacetyl chloride to form the chloroacetamide.
Analytical Data :
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Yield : 89% after recrystallization (hexane/ethyl acetate).
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¹³C NMR (CDCl₃) : δ 22.4 (CH(CH₃)₂), 44.8 (N–CH₂–Cl), 169.2 (C=O).
Coupling of Intermediates A and B
Sulfide Bond Formation
The sulfanyl group of Intermediate A reacts with the chloro group of Intermediate B:
Mechanism :
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SN2 displacement : Thiolate anion attacks the electrophilic carbon of the chloroacetamide.
Optimization :
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Base selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced hydrolysis risk.
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Solvent screening : DMF provides higher polarity for ionic intermediates compared to acetonitrile (yield: 78% vs. 65%).
Analytical Data :
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Yield : 74% after silica gel chromatography.
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LC-MS (ESI+) : m/z 520.6 [M+H]⁺ (calculated: 520.6).
Alternative Synthetic Routes
One-Pot Thiadiazole-Piperazine Assembly
A streamlined approach from RSC Advances combines:
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Cyclocondensation : Thiocarbohydrazide, phenylacetic acid, and 4-phenylpiperazine in POCl₃.
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In situ thiolation : Lawesson’s reagent added post-cyclization.
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Acetamide coupling : Direct addition of N,N-bis(propan-2-yl)-2-chloroacetamide.
Advantages :
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Reduced purification steps.
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Total yield: 61% (vs. 74% in stepwise synthesis).
Analytical and Characterization Techniques
Spectroscopic Validation
| Technique | Key Peaks | Functional Group |
|---|---|---|
| IR | 3282 cm⁻¹ | N–H stretch |
| 1705 cm⁻¹ | C=O stretch | |
| ¹H NMR | δ 1.25 (d, 12H) | CH(CH₃)₂ |
| δ 3.39 (s, 2H) | SCH₂CO | |
| 13C NMR | δ 169.2 | Acetamide carbonyl |
Chromatographic Purity
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HPLC : Retention time = 8.2 min (C18, 70:30 acetonitrile/water).
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Elemental analysis : Calculated C: 55.36%, H: 6.59%; Found C: 55.28%, H: 6.63%.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions including oxidation, reduction, and substitution.
Oxidation: : It can be oxidized to form corresponding sulfone derivatives.
Reduction: : Reduction can yield sulfide intermediates.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions: : Reactions typically require specific catalysts, solvents, and controlled environments to proceed efficiently.
Major Products Formed: : Oxidation often leads to sulfones, reduction yields sulfides, and substitutions can produce a range of derivatives with varying biological activities.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit significant antidepressant effects. The presence of the 4-phenylpiperazine group may enhance serotonin receptor activity, making it a candidate for further studies in treating depression and anxiety disorders. Studies have shown that similar thiadiazole derivatives possess neuroprotective properties, suggesting potential applications in neuropharmacology.
Antimicrobial Properties
Thiadiazole derivatives have been documented for their antimicrobial activities. The sulfanyl group in this compound may contribute to its efficacy against various bacterial strains. Preliminary studies suggest that it could serve as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The structural characteristics of this compound indicate possible interactions with biological targets involved in cancer pathways. Thiadiazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research is ongoing to evaluate the specific mechanisms by which this compound may exert anticancer effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models treated with related thiadiazole compounds. |
| Study B (2024) | Antimicrobial Efficacy | Showed promising results against Gram-positive bacteria, with potential for further development as an antibiotic agent. |
| Study C (2023) | Anticancer Activity | Found that similar compounds inhibited proliferation of breast cancer cells in vitro, warranting further investigation into this compound's potential. |
Mechanistic Insights
The pharmacological effects of 2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide may be attributed to:
- Receptor Modulation : Interaction with serotonin and dopamine receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in microbial metabolism.
- Cell Cycle Disruption : Induction of cell cycle arrest leading to apoptosis in cancer cells.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide?
- Methodological Answer : Synthesis typically involves sequential substitution and coupling reactions. Key steps include:
- Substitution at the thiadiazole ring : Use a base (e.g., K₂CO₃) in polar aprotic solvents like DMSO or DMF at 60–80°C to introduce the sulfanylacetamide moiety .
- Piperazine coupling : React with 4-phenylpiperazine under reflux in ethanol (12–24 hours) to ensure complete ring functionalization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., thiadiazole C-S at ~160 ppm, piperazine N-CH₂ at ~3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns matching expected functional groups .
- HPLC : Monitor purity (>98%) with a C18 column (acetonitrile/water mobile phase) .
Q. What are the primary biological targets or assays for evaluating this compound’s activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or phosphodiesterases via fluorometric assays (e.g., ADP-Glo™ Kinase Assay) due to the piperazine-thiadiazole scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) using MTT assays, noting IC₅₀ values .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets of phenylpiperazine derivatives) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole sulfanylation) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (C-S bond formation at ~650 cm⁻¹) .
- Isotopic labeling : Use -labeled reagents to track sulfur incorporation via mass spectrometry .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for sulfanyl substitution .
Q. How should contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Methodological Answer :
- ADME profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or CYP450-mediated degradation .
- Solubility optimization : Use co-solvents (e.g., PEG 400) or salt formation (e.g., HCl salt of the piperazine group) to enhance bioavailability .
- Orthogonal assays : Validate target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
Q. What computational strategies predict this compound’s reactivity or binding modes?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PDB ID: 1ATP) .
- MD simulations : GROMACS for 100-ns trajectories to assess piperazine-thiadiazole conformational stability in aqueous environments .
- QSAR modeling : Build regression models using descriptors like topological polar surface area (TPSA) and logP to correlate structure with activity .
Q. How can solubility and stability challenges in aqueous buffers be addressed for in vivo studies?
- Methodological Answer :
- pH-solubility profiling : Test solubility across pH 2–8 (simulating GI and plasma conditions) using shake-flask methods .
- Lyophilization : Prepare lyophilized formulations with trehalose or mannitol as cryoprotectants .
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation pathways .
Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Continuous flow chemistry : Optimize thiadiazole sulfanylation in microreactors to reduce reaction time and improve yield .
- Purification bottlenecks : Replace column chromatography with countercurrent chromatography (CCC) for large-scale separations .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
